![molecular formula C24H25NO6S B4015218 ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015218.png)
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds have been studied for various properties, including their crystal structure and potential as pharmaceutical agents.
Synthesis Analysis
- Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives often involves reactions with different reagents under specific conditions. For instance, synthesis may involve a reaction with ethyl acetoacetate or other active methylene compounds (Menati et al., 2020).
Molecular Structure Analysis
- X-ray diffraction methods have been used to determine the structure of these compounds. They often crystallize in specific systems and exhibit particular cell parameters, confirming their geometric structure and intermolecular hydrogen bonds (Menati et al., 2020).
Chemical Reactions and Properties
- These compounds can undergo various heterocyclization reactions, forming fused heterocyclic systems of potential interest. The reactivity towards different reagents leads to a variety of chemical products (Wardaman, 2000).
Physical Properties Analysis
- Detailed physical properties, such as melting points, solubility, and stability, are often characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) (Sapnakumari et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from spectroscopic data like FTIR, NMR, and mass spectrometry. These properties are crucial for understanding the potential applications of these compounds in various fields (Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S/c1-3-29-24(28)22-17-7-5-4-6-8-19(17)32-23(22)25-20(26)13-30-15-9-10-16-14(2)11-21(27)31-18(16)12-15/h9-12H,3-8,13H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNSMLEVCLKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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